An In-depth Technical Guide to 3,5-Dimethoxybenzaldehyde-13C6: Properties, Synthesis, and Applications in Advanced Research
An In-depth Technical Guide to 3,5-Dimethoxybenzaldehyde-13C6: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Dimethoxybenzaldehyde-13C6, an isotopically labeled aromatic aldehyde of significant interest in advanced chemical and pharmaceutical research. By integrating fundamental principles of isotopic labeling with the known chemical behavior of 3,5-Dimethoxybenzaldehyde, this document serves as a critical resource for its application in mechanistic studies, quantitative analysis, and as a building block for complex, labeled molecules.
Introduction: The Significance of Isotopic Labeling
Isotopic labeling is a powerful technique used to track the fate of atoms or molecules through chemical reactions or biological pathways.[1][2] In 3,5-Dimethoxybenzaldehyde-13C6, the six carbon atoms of the benzene ring are replaced with the stable, heavier isotope of carbon, ¹³C. This substitution provides a unique mass signature that allows for the differentiation of the labeled molecule from its naturally abundant (¹²C) counterpart, without significantly altering its chemical reactivity or physical properties.[3] This key feature makes it an invaluable tool in a variety of research applications, particularly those employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][3]
Physicochemical and Spectroscopic Properties
The bulk physical properties of 3,5-Dimethoxybenzaldehyde-13C6 are essentially identical to those of the unlabeled compound. The introduction of six ¹³C atoms results in a predictable increase in molecular weight.
Table 1: Physicochemical Properties of 3,5-Dimethoxybenzaldehyde and its ¹³C₆ Isotope
| Property | 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxybenzaldehyde-13C6 (Calculated) | Reference |
| Molecular Formula | C₉H₁₀O₃ | ¹³C₆C₃H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | 172.17 g/mol | [4] |
| Appearance | White to beige crystalline solid | White to beige crystalline solid | [5] |
| Melting Point | 45-48 °C | 45-48 °C | [5] |
| Boiling Point | 151 °C at 16 mmHg | 151 °C at 16 mmHg | [5] |
| Solubility | Insoluble in water, soluble in chloroform | Insoluble in water, soluble in chloroform | [5] |
Spectroscopic Profile
The primary distinction between 3,5-Dimethoxybenzaldehyde and its ¹³C₆ isotopologue lies in their spectroscopic signatures.
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for 3,5-Dimethoxybenzaldehyde-13C6 will appear at a mass-to-charge ratio (m/z) that is 6 units higher than the unlabeled compound. This distinct mass shift is the cornerstone of its use as an internal standard in quantitative mass spectrometry.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The ¹H NMR spectrum of 3,5-Dimethoxybenzaldehyde-13C6 will be more complex than that of the unlabeled compound due to ¹H-¹³C coupling. The protons attached to the ¹³C-labeled aromatic ring will exhibit splitting patterns that can provide detailed structural information.
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¹³C NMR: The ¹³C NMR spectrum will show significantly enhanced signals for the six aromatic carbons due to their high isotopic enrichment. This is particularly useful for studying reactions involving the benzene ring.
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Table 2: Key Spectroscopic Data for 3,5-Dimethoxybenzaldehyde (Unlabeled)
| Spectroscopic Technique | Key Peaks and Assignments | Reference |
| ¹H NMR (CDCl₃) | δ 9.86 (s, 1H, -CHO), δ 6.99 (d, 2H, Ar-H), δ 6.72 (t, 1H, Ar-H), δ 3.82 (s, 6H, -OCH₃) | [6] |
| ¹³C NMR (CDCl₃) | δ 192.0 (C=O), δ 161.2 (Ar-C-O), δ 138.5 (Ar-C-CHO), δ 107.5 (Ar-C-H), δ 106.8 (Ar-C-H), δ 55.7 (-OCH₃) | [6] |
| Infrared (IR) | ~2900 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch) | [4][6] |
Synthesis of 3,5-Dimethoxybenzaldehyde-13C6
Caption: Proposed synthetic pathway for 3,5-Dimethoxybenzaldehyde-13C6.
Experimental Protocol: Vilsmeier-Haack Formylation (Conceptual)
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Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0°C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution with vigorous stirring to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 1,3,5-Trimethoxybenzene-¹³C₆ to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 3,5-Dimethoxybenzaldehyde-¹³C₆.
Applications in Research and Development
The utility of 3,5-Dimethoxybenzaldehyde-13C6 stems from its role as a stable, isotopically labeled internal standard and a precursor for synthesizing more complex labeled molecules.
Quantitative Mass Spectrometry
In bioanalytical studies, 3,5-Dimethoxybenzaldehyde-13C6 can be used as an internal standard for the accurate quantification of the unlabeled analyte in complex matrices such as plasma, urine, or tissue homogenates. The labeled standard is added to the sample at a known concentration, and the ratio of the mass spectrometric signal of the analyte to the standard is used to determine the analyte's concentration, correcting for variations in sample preparation and instrument response.
Caption: Workflow for quantitative analysis using an isotopic internal standard.
Metabolic Fate and Drug Metabolism Studies
When a drug candidate is synthesized using 3,5-Dimethoxybenzaldehyde-13C6 as a starting material, the resulting labeled drug can be administered in preclinical or clinical studies. The ¹³C₆-label allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. By analyzing biological samples with mass spectrometry, the labeled metabolites can be distinguished from endogenous compounds, facilitating their identification and quantification.
Mechanistic Pathway Elucidation
3,5-Dimethoxybenzaldehyde is a versatile building block in organic synthesis.[5][7] By using the ¹³C₆-labeled version, the fate of the benzaldehyde moiety in a chemical reaction can be precisely tracked. This is particularly useful for elucidating complex reaction mechanisms, identifying intermediates, and understanding rearrangement reactions.
Precursor for Bioactive Molecules
3,5-Dimethoxybenzaldehyde and its derivatives have shown a range of biological activities, including antifungal, anticancer, and antimicrobial properties.[8] The ¹³C₆-labeled compound can be used to synthesize labeled versions of these bioactive molecules for mechanism of action studies, target identification, and receptor binding assays.
Safety and Handling
3,5-Dimethoxybenzaldehyde is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[9][10] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.
Conclusion
3,5-Dimethoxybenzaldehyde-13C6 is a powerful tool for researchers in the fields of drug development, metabolic research, and synthetic chemistry. Its utility as a stable isotope-labeled internal standard and a synthetic precursor for complex labeled molecules provides a means to conduct highly sensitive and accurate quantitative analyses, as well as to probe the intricate details of metabolic and chemical pathways. While its synthesis requires specialized starting materials, the insights gained from its application are invaluable for advancing modern scientific research.
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